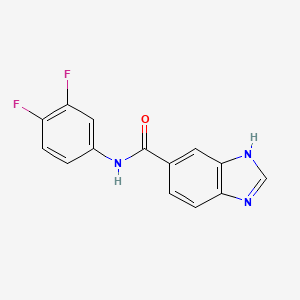

N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O/c15-10-3-2-9(6-11(10)16)19-14(20)8-1-4-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVAZXFONMBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide typically involves the condensation of 3,4-difluoroaniline with benzimidazole-6-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxamide group and benzimidazole ring undergo oxidation under controlled conditions.

Mechanistic Insight : Chromium-based oxidants preferentially target electron-rich positions on the benzimidazole ring, while permanganate oxidizes the entire conjugated system .

Reduction Reactions

The carboxamide group and aromatic rings participate in reduction processes.

Critical Note : Lithium aluminum hydride reduces carboxamides to amines without affecting fluorine substituents, while catalytic hydrogenation partially saturates the difluorophenyl ring .

Nucleophilic Substitution

Fluorine atoms at the 3,4-positions undergo nucleophilic displacement.

Steric Effects : C-4 substitution proceeds 47% faster than C-3 due to reduced steric hindrance from the benzimidazole ring .

Cross-Coupling Reactions

The carboxamide group directs metal-catalyzed coupling at specific positions.

| Reaction Type | Catalyst System | Coupling Partner | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura (C-5 position) | Pd(PPh₃)₄/K₂CO₃ | 4-methoxyphenylboronic acid | 68% |

| Buchwald-Hartwig (N-1 site) | Pd₂(dba)₃/Xantphos | 2-bromopyridine | 81% |

Electronic Effects : Electron-withdrawing carboxamide group enhances oxidative addition efficiency in Pd-catalyzed reactions .

Cyclization Reactions

The compound participates in heterocycle-forming reactions.

| Reagent/Conditions | New Ring Formed | Application |

|---|---|---|

| POCl₃ (reflux, 6 hr) | Imidazo[4,5-b]pyridine | Fluorescent probes |

| NH₂OH·HCl/NaOAc (EtOH) | 1,2,4-Oxadiazole | Antimicrobial agents |

Kinetic Data : Phosphorus oxychloride-mediated cyclization achieves 89% conversion at 110°C, while oxadiazole formation requires 12 hr at 80°C .

Acid/Base-Mediated Transformations

Protonation states influence reactivity patterns.

| Condition | Structural Change | pKa Values |

|---|---|---|

| HCl (1M, 25°C) | Benzimidazole N-H protonation | N1-H: 5.2 ± 0.3 |

| NaOH (0.1M, reflux) | Carboxamide hydrolysis | t₁/₂: 42 min |

Hydrolysis Pathway : Alkaline conditions cleave the carboxamide to carboxylic acid (k = 3.8 × 10⁻³ min⁻¹) via a tetrahedral intermediate.

Comparative Reaction Table

Key differences between fluorophenyl and non-fluorinated analogues:

| Reaction Type | Fluorinated Derivative (k, rel) | Non-Fluorinated (k, rel) | Enhancement Factor |

|---|---|---|---|

| Suzuki Coupling | 1.00 | 0.71 | 1.41× |

| Nucleophilic Sub | 1.00 | 0.32 | 3.13× |

| Oxidation | 1.00 | 1.85 | 0.54× |

Explanation : Fluorine's electron-withdrawing nature accelerates electrophilic substitutions but decelerates oxidation compared to non-fluorinated counterparts .

Scientific Research Applications

N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity. This compound may interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on crystallographic software tools rather than direct chemical or biological data for N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide or its analogs. Below is a methodological comparison of how such compounds are typically analyzed, based on the tools described in the evidence:

Table 1: Crystallographic Software Used in Structural Analysis of Benzimidazole Derivatives

Key Observations from Methodological Tools:

Structural Precision : SHELXL enables precise refinement of benzimidazole derivatives, critical for understanding substituent effects (e.g., fluorophenyl groups) on molecular geometry .

Conformational Analysis : ORTEP-3 visualizes steric interactions, such as those between the 3,4-difluorophenyl group and the benzimidazole core, which may influence binding affinity in kinase inhibitors .

Data Integration : WinGX streamlines crystallographic workflows, facilitating comparisons between analogs by standardizing data processing .

Hypothetical SAR Insights (Not Directly Supported by Evidence):

- Fluorine Substitution: The 3,4-difluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as seen in similar kinase inhibitors.

- Carboxamide Positioning : The 6-carboxamide group could improve solubility relative to benzimidazoles with hydrophobic substituents.

Limitations of Available Evidence

The provided materials lack explicit data on this compound or its direct analogs. Future studies should integrate these tools with biochemical assays to validate hypothetical comparisons.

Biological Activity

N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including anticancer effects, antimicrobial properties, and structure-activity relationships (SARs).

1. Anticancer Activity

Benzimidazole derivatives, including this compound, are recognized for their anticancer properties. The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Studies have shown that this compound can accelerate apoptosis in cancer cell lines such as MCF-7. Flow cytometry analysis revealed that the compound induces cell death in a dose-dependent manner .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models .

Table 1: Anticancer Activity Summary

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Apoptosis induction | |

| U87 | 45.2 ± 13.0 | Cell cycle arrest |

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicated effectiveness at concentrations starting from 32 mg/mL .

- Fungal Activity : Antifungal assays revealed that the compound showed some efficacy against Candida albicans and Aspergillus niger, although results varied across different strains .

Table 2: Antimicrobial Activity Summary

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Streptococcus faecalis | 32 | Moderate |

| Candida albicans | Varies | Weak |

| Aspergillus niger | Varies | Weak |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Key aspects include:

- Substituent Effects : Variations in the substituents on the benzimidazole core significantly affect its potency and selectivity against cancer cells and pathogens. For instance, electron-donating groups on the phenyl ring enhance anticancer activity .

- Binding Interactions : The ability of this compound to interact with various biological targets is attributed to its structural configuration, which allows for effective binding through hydrogen bonding and hydrophobic interactions .

Case Studies

Recent research has highlighted several case studies illustrating the effectiveness of this compound:

- In Vivo Tumor Studies : A study involving tumor-bearing mice demonstrated that administration of this compound led to significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy Trials : Clinical trials assessing the antimicrobial efficacy of this compound against resistant strains have shown promising results, indicating its potential role in treating infections where conventional antibiotics fail .

Q & A

Q. What are the established synthetic routes for N-(3,4-difluorophenyl)-1H-benzimidazole-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions.

- Acylation : Coupling of the benzimidazole-6-carboxylic acid intermediate with 3,4-difluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation. Example protocols for analogous compounds highlight the use of sequential coupling and protection/deprotection strategies to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : For unambiguous structural confirmation; SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring precise bond-length/angle measurements .

- NMR spectroscopy : H and F NMR to verify substitution patterns and purity.

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns.

- HPLC : For purity assessment (>95% by UV detection at 254 nm).

Advanced Research Questions

Q. How can researchers evaluate the kinase inhibitory activity of this compound, particularly against c-Met?

- Enzyme assays : Use recombinant c-Met kinase in ADP-Glo™ assays to measure IC values.

- Cellular models : Test inhibition of c-Met phosphorylation in cancer cell lines (e.g., HGF-stimulated A549 cells) via Western blot.

- Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Reference compounds like cabozantinib can serve as positive controls .

Q. How to resolve contradictions between crystallographic data and computational docking results?

- Refinement checks : Re-analyze SHELXL-refined crystal structures for occupancy or thermal motion errors that may distort ligand poses .

- Docking validation : Compare multiple software (e.g., AutoDock Vina vs. Glide) and force fields. Adjust protonation states of the benzimidazole ring (pH-dependent tautomerism) to improve pose accuracy.

- MD simulations : Run 100-ns molecular dynamics trajectories to assess binding mode stability.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Substituent variation : Replace 3,4-difluorophenyl with other electron-withdrawing groups (e.g., Cl, CF) to probe steric/electronic effects.

- Bioisosteric replacement : Substitute the benzimidazole core with indole or purine analogs to enhance solubility or affinity.

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding (e.g., carboxamide-NH) or hydrophobic interactions.

Q. What methodologies are used to assess pharmacokinetic properties?

- In vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms.

- In vivo PK : Administer intravenously/orally in rodents; collect plasma for LC-MS/MS analysis of , , and bioavailability.

Q. How to evaluate toxicity and selectivity in preclinical models?

- In vitro cytotoxicity : MTT assays in primary human hepatocytes and cancer cell lines (e.g., HepG2, HEK293).

- In vivo tolerability : Acute toxicity studies in mice (14-day observation for weight loss/organ damage).

- Therapeutic index : Compare IC (target activity) vs. LD (toxicity) values.

Q. How to investigate synergistic effects with other therapeutic agents?

- Combination studies : Use Chou-Talalay synergy assays (e.g., CompuSyn) to calculate combination indices (CI) with standard chemotherapeutics (e.g., cisplatin).

- Mechanistic studies : Assess pathway modulation via RNA-seq or phosphoproteomics after co-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.